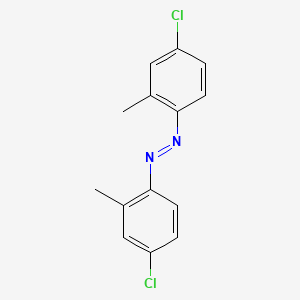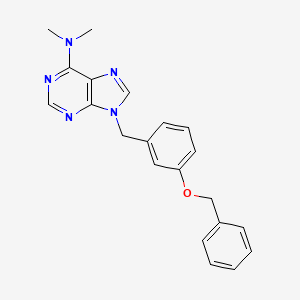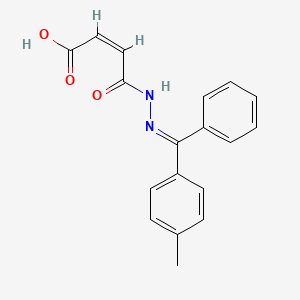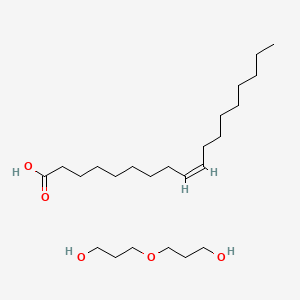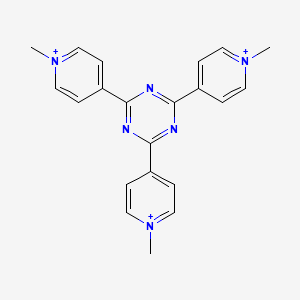
Bicyclo(2.2.1)heptane, 2,3-dimethyl-2-((3-methylbicyclo(2.2.1)hept-2-yl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo(2.2.1)heptane, 2,3-dimethyl-2-((3-methylbicyclo(2.2.1)hept-2-yl)methyl)- is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the bicycloheptane family, which is known for its stability and diverse chemical reactivity. The compound’s structure includes two fused cyclohexane rings, making it a significant subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo(2.2.1)heptane, 2,3-dimethyl-2-((3-methylbicyclo(2.2.1)hept-2-yl)methyl)- typically involves multiple steps, starting from simpler bicyclic compounds. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the creation of sp3-rich new chemical space, which can be further derivatized with numerous transformations.
Industrial Production Methods
Industrial production of this compound may involve the polymerization of bicyclo(2.2.1)hept-2-ene in the presence of ethene, catalyzed by Co(II) compounds . This method is efficient for producing large quantities of the compound, which can then be purified and used in various applications.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo(2.2.1)heptane, 2,3-dimethyl-2-((3-methylbicyclo(2.2.1)hept-2-yl)methyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides in the presence of a strong base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be used in further chemical synthesis or industrial applications.
Aplicaciones Científicas De Investigación
Bicyclo(2.2.1)heptane, 2,3-dimethyl-2-((3-methylbicyclo(2.2.1)hept-2-yl)methyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism by which bicyclo(2.2.1)heptane, 2,3-dimethyl-2-((3-methylbicyclo(2.2.1)hept-2-yl)methyl)- exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the context of its use as a high-traction base fluid, the compound’s unique structure allows it to interact with surfaces at the molecular level, reducing friction and wear . This interaction is facilitated by the compound’s ability to form stable films on surfaces, which protect against mechanical wear.
Comparación Con Compuestos Similares
Similar Compounds
Camphene: Bicyclo(2.2.1)heptane, 2,2-dimethyl-3-methylene-, (1R)-.
Norbornene: Bicyclo(2.2.1)hept-2-ene.
Cineole: 7-Oxabicyclo(2.2.1)heptane.
Uniqueness
What sets bicyclo(2.2.1)heptane, 2,3-dimethyl-2-((3-methylbicyclo(2.2.1)hept-2-yl)methyl)- apart from similar compounds is its unique combination of stability and reactivity. Its structure allows for a wide range of chemical transformations, making it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
733051-51-9 |
|---|---|
Fórmula molecular |
C18H30 |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
2,3-dimethyl-2-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methyl]bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C18H30/c1-11-13-4-5-15(8-13)17(11)10-18(3)12(2)14-6-7-16(18)9-14/h11-17H,4-10H2,1-3H3 |
Clave InChI |
UGJQHDCYGHLHQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1C2CCC(C2)C1CC3(C(C4CCC3C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



